2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide
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Overview
Description
2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C19H16N4O7S2 and a molecular weight of 476.5 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzamide derivative followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The process may include steps such as crystallization and purification to achieve the desired quality for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation may produce various oxidized forms of the compound.
Scientific Research Applications
2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The nitro and sulfamoyl groups play crucial roles in its reactivity and binding affinity to biological molecules. The pathways involved may include inhibition of enzymes or disruption of cellular processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide: Similar in structure but with a chlorine atom instead of a nitro group.
4-nitro-N-(4-sulfamoylphenyl)benzamide: Lacks the additional sulfamoyl group present in the target compound.
Uniqueness
2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C19H16N4O7S2 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C19H16N4O7S2/c20-31(27,28)15-9-7-14(8-10-15)22-32(29,30)16-11-5-13(6-12-16)21-19(24)17-3-1-2-4-18(17)23(25)26/h1-12,22H,(H,21,24)(H2,20,27,28) |
InChI Key |
MFQLOQXATAGXBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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